molecular formula C13H16N2O5S B4992962 methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate

methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate

Cat. No. B4992962
M. Wt: 312.34 g/mol
InChI Key: YUXMXJCIVIEFFU-UHFFFAOYSA-N
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Description

Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate, also known as Methyl NSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound NSG has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 can lead to the degradation of various oncogenic proteins, resulting in the inhibition of cancer cell growth.
In inflammation, this compound NSG has been shown to inhibit the activation of a protein called nuclear factor-kappa B (NF-kB), which is involved in the regulation of various genes involved in the inflammatory response. Inhibition of NF-kB can lead to the suppression of pro-inflammatory cytokine production, resulting in the attenuation of inflammation.
In neuroprotection, this compound NSG has been shown to activate a protein called protein kinase C epsilon (PKCε), which is involved in the regulation of various cellular processes, including cell survival and protection against oxidative stress. Activation of PKCε can lead to the activation of various neuroprotective pathways, resulting in the protection of neurons from damage and death.
Biochemical and Physiological Effects:
This compound NSG has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, suppression of pro-inflammatory cytokine production, activation of neuroprotective pathways, and improvement of cognitive function. These effects are believed to be mediated through the mechanisms described above.

Advantages and Limitations for Lab Experiments

Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. It also has a well-defined mechanism of action and has been extensively studied in various disease models, making it a reliable candidate for further research. However, one limitation of this compound NSG is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG research, including further investigation of its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Additionally, the development of novel this compound NSG derivatives with improved solubility and potency could enhance its therapeutic efficacy. Finally, the elucidation of the exact molecular mechanisms underlying the effects of this compound NSG could provide valuable insights into the development of new therapeutic strategies for various diseases.

Synthesis Methods

Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG can be synthesized through a multi-step process involving the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain this compound NSG in high purity.

Scientific Research Applications

Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound NSG has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, this compound NSG has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages, which are immune cells involved in the inflammatory response. This suggests that this compound NSG may have anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
In neurological disorder research, this compound NSG has been shown to have neuroprotective effects, meaning it can protect neurons from damage and death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

methyl 2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-20-13(17)9-14-21(18,19)11-6-4-10(5-7-11)15-8-2-3-12(15)16/h4-7,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMXJCIVIEFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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